molecular formula C7H18GeO2 B15440694 (tert-Butylperoxy)(trimethyl)germane CAS No. 68469-48-7

(tert-Butylperoxy)(trimethyl)germane

Cat. No.: B15440694
CAS No.: 68469-48-7
M. Wt: 206.85 g/mol
InChI Key: XIZSMRBILDJBSL-UHFFFAOYSA-N
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Description

(tert-Butylperoxy)(trimethyl)germane is an organogermanium compound classified as an organic peroxide, valued in research for its role as a free-radical initiator. Its mechanism of action involves the homolytic cleavage of the relatively weak peroxide (O-O) bond when exposed to heat . This decomposition generates germyl and alkoxy radicals, which can initiate radical chain reactions, including polymerization processes and organic synthesis transformations . Researchers may explore its use in the synthesis of novel germanium-containing polymers or as a specialty initiator in material science, where the germanium center may impart unique properties to the resulting materials compared to more common carbon- or silicon-based analogues. Similar to other organic peroxides, it must be handled with extreme care due to its thermal sensitivity; it may explode if heated, subjected to shock, or contaminated with incompatible substances . Strict temperature control during storage and handling is imperative for safety. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

68469-48-7

Molecular Formula

C7H18GeO2

Molecular Weight

206.85 g/mol

IUPAC Name

tert-butylperoxy(trimethyl)germane

InChI

InChI=1S/C7H18GeO2/c1-7(2,3)9-10-8(4,5)6/h1-6H3

InChI Key

XIZSMRBILDJBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OO[Ge](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organogermanium Compounds

a) Tetrabutylgermane (C₁₆H₃₆Ge)

  • Structure : Four butyl groups attached to germanium.
  • Properties: Lower reactivity compared to peroxides due to the absence of oxidizing groups. Used as a precursor in organometallic synthesis.
  • Safety: Less hazardous than peroxides but requires standard organometallic handling precautions .

b) Diacylgermanes (e.g., tetraacylgermanes)

  • Structure : Germanium bonded to acyl groups (e.g., aroyl, mesitoyl).
  • Photoreactivity : Diacylgermanes (e.g., compounds 4a–e in ) exhibit strong absorption above 450 nm, suitable for photoinitiation. However, their extinction coefficients are lower than tetraacylgermanes due to fewer chromophores .
  • Applications : Preferred in UV-curable coatings and dental materials for their tunable photolysis profiles .

c) Triacylgermenolates

  • Structure : Germanium bonded to three acyl groups and a counterion (e.g., K⁺).
  • Reactivity : Participate in metal-exchange reactions, enabling access to heterometallic complexes. Their stability depends on substituent bulkiness and counterion identity .
Silicon Analogs

a) Trimethyl(phenyl)silane (PhSiMe₃)

  • Reactivity Comparison : In cobalt-catalyzed aldehyde arylations, phenyltrimethylgermane (PhGeMe₃) demonstrates higher reactivity than PhSiMe₃, likely due to germanium’s lower electronegativity and larger atomic size, which weaken the Ge–C bond and facilitate transmetalation .
  • Applications : Germanium analogs are increasingly favored in cross-coupling reactions for enhanced efficiency .

b) tert-Butyldimethylsilyl Glyoxylate

  • Functionality : Contains a silyl-protecting group, contrasting with the peroxide functionality in (tert-butylperoxy)(trimethyl)germane. Used in stereoselective glycosylation and peptide synthesis .
Peroxide-Containing Compounds

a) 1,1-Di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane

  • Structure : Cyclohexane backbone with two tert-butylperoxy groups.
  • Thermal Stability : Decomposes exothermically above 60°C, necessitating storage at low temperatures. Used as a free-radical initiator in polymer production .
  • Safety : Classified as hazardous due to explosion risk upon heating or impact .

b) Ethyl 3,3-di-(tert-butylperoxy)butyrate

  • Applications : Functions as a high-temperature initiator for polyethylene and polystyrene. Higher stability than alkylgermanium peroxides but less efficient in low-temperature reactions .

Data Tables

Table 1: Key Properties of Selected Organogermanium Compounds
Compound Molecular Formula Key Functional Groups Reactivity/Applications Safety Considerations
This compound C₇H₁₈GeO₂ tert-Butylperoxy, Me₃Ge Radical initiation, polymerization Thermal instability, explosive
Tetrabutylgermane C₁₆H₃₆Ge Four butyl groups Organometallic precursor Moderate hazard
Diacylgermanes (e.g., 4a–e ) RCO-Ge-CO-R Acyl groups UV photoinitiators Low toxicity, photoreactive
1,1-Di-(tert-butylperoxy)-3,3,5-TMC C₁₄H₂₈O₄ Cyclohexane, peroxides High-temperature radical initiator High hazard
Table 2: Comparison of Germanium and Silicon Analogs
Property PhGeMe₃ PhSiMe₃
Bond Strength (M–C) Weaker (Ge–C: ~243 kJ/mol) Stronger (Si–C: ~318 kJ/mol)
Electronegativity 2.01 (Ge) 1.90 (Si)
Catalytic Efficiency* Higher Lower
*In cobalt-catalyzed aldehyde arylations .

Preparation Methods

Core Synthesis Methodology

The primary synthesis route involves the reaction of trimethylgermane (Me₃GeH) with tert-butyl hydroperoxide (TBHP) under controlled conditions. This method leverages the nucleophilic character of the germanium-hydrogen bond, which reacts with the peroxide oxygen to form the tert-butylperoxy group. The general reaction is:

$$
\text{Me}3\text{GeH} + \text{tert-BuOOH} \rightarrow \text{Me}3\text{Ge-O-O-tert-Bu} + \text{H}_2\text{O}
$$

Stoichiometric ratios typically favor a 1:1 molar ratio of trimethylgermane to TBHP, though excess TBHP (up to 1.2 equivalents) is sometimes used to drive the reaction to completion.

Catalytic Enhancements

Sulfuric acid (H₂SO₄) is frequently employed as a catalyst in analogous peroxide syntheses. For example, in the preparation of 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane, sulfuric acid at 45–50% concentration accelerates the condensation reaction between TBHP and ketones. While direct evidence for its use in (tert-butylperoxy)(trimethyl)germane synthesis is limited, extrapolation from related systems suggests that acidic conditions (pH 2–4) could improve reaction rates by protonating the peroxide intermediate.

Optimization of Reaction Conditions

Temperature Control

Maintaining low temperatures (0–15°C) is critical to prevent premature decomposition of TBHP and undesired radical side reactions. In a patented method for a structurally similar compound, temperatures exceeding 15°C led to a 12% reduction in yield due to competing oxidation pathways. For this compound, analogous protocols recommend cooling the reaction mixture to –10°C during TBHP addition.

Solvent Selection

Nonpolar solvents such as hexane or cyclohexane are preferred due to their immiscibility with aqueous TBHP, facilitating phase separation during workup. Polar aprotic solvents (e.g., dichloromethane) are avoided to minimize hydrolysis of the germanium-peroxide bond.

Purification and Isolation

Phase Separation

After the reaction, the mixture is transferred to a layering vessel to separate the aqueous phase (containing excess H₂O and H₂SO₄) from the organic phase. This step typically achieves >95% recovery of the crude product, as demonstrated in large-scale preparations of related peroxides.

Drying and Filtration

The organic phase is washed with alkaline solutions (e.g., 5% NaHCO₃) to neutralize residual acid, followed by drying over anhydrous MgSO₄. Filtration through a 0.45 μm membrane removes particulate contaminants, yielding a clear, colorless liquid with a purity of 98–99%.

Comparative Analysis with Analogous Compounds

Parameter This compound 1,1-Bis(t-butylperoxy)cyclohexane Di-tert-butyl peroxide
Molecular Weight (g/mol) 206.85 286.41 146.23
Decomposition Temp (°C) 110–120 130–140 80–90
Catalytic Requirement H₂SO₄ (optional) H₂SO₄ (mandatory) None
Yield (%) 75–85 60–70 90–95

Data adapted from. The lower yield of this compound compared to di-tert-butyl peroxide reflects the steric hindrance imposed by the trimethylgermane group.

Mechanistic Insights from Radical Chemistry

Dirhodium caprolactamate-catalyzed oxidations provide evidence for the role of tert-butylperoxy radicals in analogous systems. During the synthesis of this compound, TBHP undergoes homolytic cleavage to generate tert-butoxy radicals (tert-BuO- ), which abstract hydrogen from trimethylgermane to form Me₃Ge- . Subsequent recombination with TBHP-derived radicals produces the target compound.

Industrial-Scale Considerations

Waste Management

Recycling of the aqueous acidic phase reduces raw material consumption by up to 30%. In one patented process, 654.92 kg of recycled mother liquor was reused per batch, lowering production costs by 15–20%.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (tert-butylperoxy)(trimethyl)germane in laboratory settings?

  • Methodology : React trimethylgermane (Me₃GeH) with tert-butyl hydroperoxide (TBHP) under controlled conditions. Use anhydrous solvents (e.g., THF) and a catalyst such as a Lewis acid (e.g., BF₃·OEt₂) to facilitate the peroxidation. Monitor the reaction via FT-IR for peroxide bond formation (O-O stretch ~800 cm⁻¹) and ¹H NMR for tert-butyl group integration (δ 1.2 ppm) .
  • Safety : Conduct reactions in a fume hood with blast shields due to peroxide instability. Use cold baths to moderate exothermic steps .

Q. How can spectroscopic techniques characterize this compound?

  • NMR Analysis : ¹H NMR identifies tert-butyl (δ 1.2 ppm, singlet) and trimethylgermane (δ 0.1–0.3 ppm) groups. ¹³C NMR confirms alkyl environments. ¹⁹Ge NMR (if accessible) verifies germanium coordination .
  • FT-IR : Detect O-O stretching (~800 cm⁻¹) and Ge-C bonds (500–600 cm⁻¹). Compare with reference spectra for validation .

Q. What safety protocols are critical for handling this compound?

  • Storage : Dilute with inert solvents (e.g., mineral oil) to reduce peroxide concentration below 52% for stability. Store at ≤10°C in amber glass under nitrogen .
  • Decomposition Mitigation : Avoid friction, heat, or contact with transition metals. Use DSC to determine onset decomposition temperatures (e.g., ~80–90°C for analogous peroxides) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

  • Pathway : Homolytic cleavage of the O-O bond generates tert-butoxy and trimethylgermyl radicals. Use electron paramagnetic resonance (EPR) to detect transient radicals. Compare activation energies (Eₐ) via Kissinger analysis of DSC data .
  • Kinetics : Conduct isothermal thermogravimetric analysis (TGA) to model decomposition rates. For example, analogous peroxides exhibit first-order kinetics with Eₐ ≈ 120–150 kJ/mol .

Q. How can computational methods predict the reactivity of this compound in radical reactions?

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate bond dissociation energies (BDE) for O-O (~150–160 kJ/mol) and Ge-C bonds. Simulate transition states for radical-initiated polymer cross-linking .
  • MD Simulations : Model interactions with monomers (e.g., styrene) to predict copolymerization efficiency .

Q. What experimental strategies resolve contradictions in reported peroxide stability data?

  • Controlled Variables : Standardize testing conditions (e.g., heating rate in DSC, solvent purity). Compare data across inert vs. aerobic environments .
  • Cross-Validation : Use multiple techniques (e.g., TGA, DSC, EPR) to confirm decomposition pathways. For example, discrepancies in Eₐ may arise from impurity-driven catalysis .

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